1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Overview
Description
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular functions .
Biochemical Pathways
The compound’s influence on cellular pathways is likely dependent on its interaction with its yet-to-be-identified targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Preparation Methods
The synthesis of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the reaction of 3,4-diaminopyridine with benzaldehyde derivatives in the presence of sodium metabisulfite (Na2S2O5). The reaction proceeds through a cyclization process, resulting in the formation of the imidazo[4,5-c]pyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[4,5-c]pyridine core, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Comparison with Similar Compounds
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: This compound has a methyl group on the phenyl ring, which may alter its chemical and biological properties.
Imidazo[4,5-b]pyridine derivatives: These compounds have a different ring fusion pattern, leading to variations in their chemical reactivity and biological activities.
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine:
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-5,9,13H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZXAXIEQPOBPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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